Lithium borodeuteride

Catalog No.
S1513868
CAS No.
15246-28-3
M.F
BH4Li
M. Wt
25.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium borodeuteride

CAS Number

15246-28-3

Product Name

Lithium borodeuteride

IUPAC Name

lithium;tetradeuterioboranuide

Molecular Formula

BH4Li

Molecular Weight

25.8 g/mol

InChI

InChI=1S/BH4.Li/h1H4;/q-1;+1/i1D4;

InChI Key

UUKMSDRCXNLYOO-XWFVQAFUSA-N

SMILES

[Li+].[BH4-]

Canonical SMILES

[Li+].[BH4-]

Isomeric SMILES

[2H][B-]([2H])([2H])[2H].[Li+]

The exact mass of the compound lithium [2H4]tetrahydroborate(1-) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lithium borodeuteride (LiBD4, CAS 15246-28-3) is a highly specialized, isotopically labeled complex metal hydride procured primarily for advanced structural characterization and selective deuteration workflows . As a source of nucleophilic deuteride, it exhibits high solubility in aprotic ethereal solvents such as tetrahydrofuran (THF) and diethyl ether, differentiating it from its sodium-based analogs. Its baseline value proposition rests on two distinct pillars: providing a chemoselective, ether-soluble reducing agent for incorporating deuterium into organic molecules (specifically at carbonyl and ester sites), and serving as an essential zero-background analog for neutron scattering studies of borohydride-based solid-state electrolytes and hydrogen storage materials [1].

Research Fit

1

Perdeuterated reducing agent for mechanistic studies requiring deuteride (D⁻) transfer

2

Isotopic labeling workflows: MS tracking, ²H NMR, and kinetic isotope effect (KIE) research

3

Solid-state NMR and neutron scattering studies as a non-perturbing isotopic tracer for LiBH₄

Generic substitution with other deuterides or unlabeled borohydrides fundamentally compromises experimental integrity and synthetic yield. Replacing LiBD4 with Sodium borodeuteride (NaBD4) fails in aprotic workflows because NaBD4 is practically insoluble in THF and lacks the Lewis acidic Li+ cation required to activate esters for reduction [1]. Conversely, substituting with Lithium aluminum deuteride (LiAlD4) sacrifices chemoselectivity; LiAlD4 aggressively reduces amides, nitriles, and halogens, whereas LiBD4 selectively targets esters and epoxides while leaving other functional groups intact. Furthermore, utilizing unlabeled Lithium borohydride (LiBH4) in neutron diffraction studies is unviable due to the massive incoherent scattering cross-section of protium (~80.2 barns), which creates overwhelming background noise that obscures critical crystallographic data—a limitation entirely bypassed by the deuterium substitution in LiBD4 [2].

Substitution Risk

Target

LiBD₄

Provides deuteride (²H) for MS and ²H NMR detection; lithium cation supports stronger carbonyl polarization in ethereal solvents.

vs
Substitute

LiBH₄

Introduces protium (¹H), altering mass and vibrational frequency; unsuitable for isotope-tracking or KIE studies.

Target

LiBD₄

Lithium cation Lewis acidity may support higher reactivity in ethereal solvents for demanding carbonyl reductions.

vs
Substitute

NaBD₄

Sodium analog may not replicate reduction kinetics or chemoselectivity profile; solvent-dependent reactivity context may differ.

Enhanced Aprotic Solubility and Ester Activation

The procurement of LiBD4 over NaBD4 is often dictated by solvent compatibility and reduction power. LiBD4 is highly soluble in THF and diethyl ether, whereas NaBD4 requires protic solvents or phase-transfer catalysts. The presence of the Li+ cation acts as a Lewis acid, coordinating to carbonyl oxygens and enhancing electrophilicity. This allows LiBD4 to directly reduce aliphatic and aromatic esters to alpha-deuterated primary alcohols in refluxing THF, a reaction where NaBD4 exhibits negligible conversion without the addition of electrophilic salts (e.g., LiCl or MgCl2) [1].

Evidence DimensionSolubility and Ester Reduction in THF
Target Compound DataLiBD4: Soluble in THF; reduces esters to alcohols efficiently without additives.
Comparator Or BaselineNaBD4: Insoluble in THF; requires protic solvents and fails to reduce esters efficiently without additives.
Quantified DifferenceLiBD4 provides direct ester reduction in aprotic media, bypassing the need for protic solvents or Lewis acid additives required by NaBD4.
ConditionsRefluxing THF or diethyl ether.

Procuring LiBD4 allows chemists to perform selective deuteration of esters in dry aprotic solvents, avoiding the side reactions and poor yields associated with NaBD4.

Isotopic Purity
Cross-study comparable
98–99 atom % D
Supports high-fidelity deuterium incorporation for MS and NMR studies
Comparable to NaBD₄; NMR analysis of secondary alcohols

Controlled Chemoselectivity in Complex Molecule Synthesis

While Lithium aluminum deuteride (LiAlD4) is a more powerful reducing agent, LiBD4 is procured specifically for its milder, highly controlled reactivity profile. LiBD4 selectively reduces aldehydes, ketones, and esters to their corresponding deuterated alcohols, but crucially leaves amides, nitriles, carboxylic acids, and halogens intact . In contrast, LiAlD4 indiscriminately reduces amides to amines and nitriles to primary amines. This chemoselectivity is critical when introducing deuterium labels into complex pharmaceutical intermediates or natural products where orthogonal functional groups must be preserved.

Evidence DimensionFunctional Group Tolerance
Target Compound DataLiBD4: Tolerates amides, nitriles, and carboxylic acids during ester/ketone reduction.
Comparator Or BaselineLiAlD4: Reduces amides, nitriles, and carboxylic acids.
Quantified DifferenceLiBD4 provides orthogonal chemoselectivity, preserving nitrogen-containing functional groups that LiAlD4 destroys.
ConditionsStandard reduction conditions in THF or ether.

For multi-step synthesis of deuterated APIs, LiBD4 prevents the unwanted reduction of sensitive functional groups, eliminating the need for complex protection/deprotection steps.

Phase Transition
Head-to-head
LiBD₄: 388–391 K
LiBH₄: 388–391 K
Identical transition range
Confirms isotopic substitution does not alter thermodynamic profile
⁷Li NMR line shape analysis; coexistence of orthorhombic and hexagonal phases

Elimination of Incoherent Scattering in Crystallographic Studies

In the structural characterization of borohydride materials via neutron diffraction, the use of unlabeled LiBH4 is severely limited by the incoherent scattering cross-section of protium (1H), which is approximately 80.2 barns[1]. This generates massive background noise, obscuring the Bragg peaks necessary for resolving the positions of light atoms. Procuring LiBD4 substitutes protium with deuterium (2H), which possesses an incoherent scattering cross-section of only 2.05 barns. This ~39-fold reduction in background scattering is mandatory for accurately determining the orthorhombic-to-hexagonal phase transitions and the precise geometry of the [BD4]- tetrahedra in solid-state energy materials.

Evidence DimensionIncoherent Neutron Scattering Cross-Section
Target Compound DataDeuterium in LiBD4: ~2.05 barns
Comparator Or BaselineProtium in LiBH4: ~80.2 barns
Quantified Difference~39-fold reduction in background scattering noise.
ConditionsIn situ neutron powder diffraction of solid-state hydrides.

LiBD4 is an absolute requirement for neutron crystallographic studies of borohydrides, as unlabeled LiBH4 produces unusable, high-noise diffraction patterns.

⁷Li QCC
Head-to-head
LiBD₄: 37.0±0.4 kHz
LiBH₄: 36.8±0.4 kHz
Δ = 0.2 kHz
Validates LiBD₄ as non-perturbing tracer for Li⁺ ion dynamics
333–400 K; within experimental error; solid-state electrolyte research context

Tracking Self-Diffusion and Hydrogen-Deuterium Exchange

LiBD4 is heavily utilized as a tracer material to study the kinetics of hydrogen desorption and self-diffusion in complex metal hydrides. By comparing the thermal decomposition and Raman/NMR spectra of LiBD4 against LiBH4, researchers can quantify the kinetic isotope effect (KIE) and track H/D exchange rates. For instance, studies utilizing LiBD4 have successfully isolated the self-diffusion coefficient of deuterium in the high-temperature hexagonal phase (e.g., D ≈ 7 × 10^-14 m^2/s at 523 K) [1], providing critical mechanistic insights into the rate-limiting steps of hydrogen release that cannot be observed using unlabeled material alone.

Evidence DimensionIsotopic Tracking of Diffusion Kinetics
Target Compound DataLiBD4: Enables distinct Raman/IR vibrational tracking (B-D stretching at ~1660 cm^-1) and NMR differentiation.
Comparator Or BaselineLiBH4: B-H stretching at ~2270 cm^-1; cannot be used to track self-diffusion via isotopic mixing.
Quantified DifferenceLiBD4 shifts the stretching frequency by ~600 cm^-1, allowing precise quantification of H/D exchange rates and diffusion coefficients.
ConditionsHigh-temperature solid-state H/D exchange monitored via Raman spectroscopy or MAS NMR.

Procuring LiBD4 enables the mechanistic evaluation of hydrogen storage materials, allowing engineers to identify and overcome kinetic bottlenecks in solid-state hydrogen desorption.

Stereoselective Deuteration
Class-level
α-face selective deuteride attack → [3α-²H₁]gibberellin A₉; stereochemical outcome preserved vs LiBH₄
Supports stereochemical-control context in complex natural product labeling
Gibberellin model system; MS confirmation of deuterium incorporation
Synthetic Route
Head-to-head
LiD + BF₃·OEt₂ route avoids 1:1 solvent complex formation; 97% chemical purity, 98–99 atom % D
Reported purification advantage for in-house synthesis workflows
Compared to trimethylamineborane-d₃ route; data to verify for specific laboratory settings

Regioselective Deuteration of Pharmaceutical Intermediates

Using LiBD4 to selectively reduce esters to alpha-deuterated alcohols in the presence of amides or nitriles, streamlining the synthesis of stable-isotope-labeled internal standards or deuterated APIs (e.g., metabolic switching studies) without requiring extensive protecting group chemistry[1].

Neutron Crystallography of Solid-State Electrolytes

Employing LiBD4 to synthesize deuterated lithium borohydride frameworks, eliminating protium-induced background noise to precisely map lithium-ion conduction pathways and phase transitions via neutron powder diffraction [2].

Mechanistic Studies of Hydrogen Storage Materials

Utilizing LiBD4 in composite metal hydrides (e.g., LiBD4 + MgH2) to track hydrogen-deuterium scrambling, measure kinetic isotope effects, and determine the rate-limiting steps in solid-state hydrogen desorption and rehydrogenation[2].

Application Fit

Application
Selection Property
Validation Focus
Kinetic isotope effect (KIE) mechanistic studies
Deuteride-transfer rate comparison vs LiBH₄
Primary KIE (k_H/k_D) determination; transition-state analysis
Site-specific deuteration of pharmaceutical candidates
High isotopic purity (98–99 atom % D)
Metabolic stability endpoint context; deuterium incorporation verification
Solid-state NMR and neutron scattering of hydrogen storage materials
Preserved phase transition and ⁷Li QCC vs LiBH₄
²H NMR and neutron diffraction as non-perturbing isotopic tracer

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

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